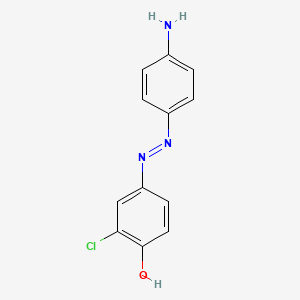
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a propenyl group, a methylsulfinyl group, and a phenylethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 typically involves multiple steps, each requiring specific reagents and conditions:
Starting Materials: The synthesis begins with commercially available amino acids and other organic compounds.
Peptide Bond Formation: The amino acids are coupled using peptide synthesis techniques, often employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Functional Group Modifications: Specific functional groups, such as the propenyl and methylsulfinyl groups, are introduced through targeted reactions. For example, the propenyl group can be added via an alkylation reaction, while the methylsulfinyl group can be introduced through oxidation of a thioether precursor.
Purification: The final product is purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Automation and continuous flow synthesis could be employed to enhance production efficiency and reduce costs.
化学反応の分析
Types of Reactions
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific sites, such as the propenyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the propenyl group can produce a saturated alkyl chain.
科学的研究の応用
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-Propenyl)-L-Tyr-4-(methylthio)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2: Similar structure but with a methylthio group instead of a methylsulfinyl group.
N-(2-Propenyl)-L-Tyr-4-(methylsulfonyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2: Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C28H38N4O5S |
|---|---|
分子量 |
542.7 g/mol |
IUPAC名 |
2-[[3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide |
InChI |
InChI=1S/C28H38N4O5S/c1-4-16-29-25(19-22-10-12-23(33)13-11-22)28(36)31-24(15-18-38(3)37)27(35)30-20-26(34)32(2)17-14-21-8-6-5-7-9-21/h4-13,24-25,29,33H,1,14-20H2,2-3H3,(H,30,35)(H,31,36) |
InChIキー |
NAZJDPIVWMAQRY-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)


![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)





![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)




